sodium 3,6-dibutylnaphthalene-1-sulfonate
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;3,6-dibutylnaphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3S.Na/c1-3-5-7-14-9-10-17-16(11-14)12-15(8-6-4-2)13-18(17)22(19,20)21;/h9-13H,3-8H2,1-2H3,(H,19,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAWNDFHGTVUNZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)C(=CC(=C2)CCCC)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891379 | |
| Record name | Sodium 3,6-dibutylnaphthalene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Pellets or Large Crystals | |
| Record name | Naphthalenesulfonic acid, dibutyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
25417-20-3, 253273-95-9 | |
| Record name | Naphthalenesulfonic acid, dibutyl-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025417203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalenesulfonic acid, dibutyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 3,6-dibutylnaphthalene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium dibutylnaphthalenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Development and Evolution of Anionic Surfactant Chemistry
The journey of anionic surfactants, the most produced and varied type of surfactants, began with the use of soap in ancient times. jnfuturechemical.comripublication.com The first synthetic surfactant, a sulfated castor oil known as Turkey red oil, was developed in 1875 and found significant use in the textile and leather industries. sanyo-chemical-solutions.comsanhe-daily.com A pivotal moment in the evolution of synthetic surfactants occurred during World War I in Germany with the development of short-chain alkyl naphthalene (B1677914) sulfonates. jnfuturechemical.comsanhe-daily.com These early naphthalene-based surfactants, while not exceptional cleaning agents, demonstrated excellent wetting and permeability properties and were not susceptible to the instabilities in hard water or acidic conditions that plagued traditional soaps. sanhe-daily.com
The 20th century saw rapid advancements in surfactant chemistry, largely driven by the growth of the petrochemical industry. sanyo-chemical-solutions.comsanhe-daily.com This led to the introduction of a wide array of anionic surfactants, including higher alcohol sulfates and alkylbenzene sulfonates, which became mainstays in household detergents. sanyo-chemical-solutions.comsanhe-daily.com The development of these new surfactants was often in response to specific industrial needs and a drive for improved performance and cost-effectiveness over soap. sanhe-daily.com The rich history of anionic surfactants provides the backdrop for understanding the development and niche applications of specific compounds like sodium 3,6-dibutylnaphthalene-1-sulfonate.
Comparative Analysis of Structural Classes Within Naphthalene Sulfonates
Naphthalene (B1677914) sulfonates are a versatile class of anionic surfactants derived from naphthalene, a polycyclic aromatic hydrocarbon. greenagrochem.comatamanchemicals.com Their fundamental structure consists of a hydrophobic naphthalene ring and a hydrophilic sulfonate group. polymerchem.org The properties of these surfactants can be finely tuned by the addition of alkyl groups of varying lengths and numbers to the naphthalene core. chemicalindustriessecrets.com
A key distinction within this class lies in the degree of alkylation and polymerization. For instance, simple naphthalene sulfonates are often used as dispersing agents. neaseco.com Alkylnaphthalene sulfonates, such as the butyl-substituted derivatives, exhibit enhanced surfactant properties due to the increased hydrophobicity imparted by the alkyl chains. chemicalindustriessecrets.com The length and branching of the alkyl group significantly influence the surfactant's solubility, foaming characteristics, and effectiveness as a wetting or emulsifying agent. chemicalindustriessecrets.com For example, shorter alkyl chains tend to result in higher foam, while longer chains enhance wetting properties. chemicalindustriessecrets.com
Furthermore, naphthalene sulfonates can be condensed with formaldehyde (B43269) to create polynaphthalene sulfonates. atamanchemicals.com These polymeric surfactants are widely used as superplasticizers in concrete, where they act as powerful dispersants for cement particles. atamanchemicals.compolymerchem.org The structural diversity within the naphthalene sulfonate family allows for a broad spectrum of applications, from industrial cleaning to construction. neaseco.comgreenagrochem.comchinalignin.com
Rationale for Investigating Dibutylnaphthalene Sulfonate Derivatives
The investigation into dibutylnaphthalene sulfonate derivatives, including the specific isomer 3,6-dibutylnaphthalene-1-sulfonate, is driven by the unique combination of properties conferred by the two butyl groups attached to the naphthalene (B1677914) core. These derivatives are noted for their excellent wetting, emulsifying, and dispersing capabilities. greenagrochem.comchinalignin.comligninchina.com The presence of two butyl groups enhances the hydrophobic character of the molecule, making it particularly effective at reducing surface tension at the interface between oil and water. ligninchina.com
This enhanced hydrophobicity makes dibutylnaphthalene sulfonates strong candidates for applications requiring the stabilization of emulsions, such as in the formulation of pesticides, industrial cleaners, and personal care products. chinalignin.comligninchina.comontosight.ai They are also employed in the textile and leather industries as wetting and penetrating agents to ensure the uniform application of dyes and other treatments. greenagrochem.comontosight.ai The stability of these compounds in acidic and alkaline conditions, as well as their tolerance to hard water, further broadens their utility in various industrial processes. polymerchem.orgligninchina.com Research into specific isomers like sodium 3,6-dibutylnaphthalene-1-sulfonate aims to understand how the precise placement of the butyl groups on the naphthalene ring influences these key performance characteristics.
Emerging Research Frontiers in Amphiphilic Compound Science
Mechanistic Investigation of Alkylation and Sulfonation Reactions
The synthesis of this compound begins with the introduction of two butyl groups onto the naphthalene (B1677914) core, followed by the addition of a sulfonic acid group and subsequent neutralization.
Regioselective Alkylation of Naphthalene with Butanol: Catalyst Design and Process Optimization
The alkylation of naphthalene with butanol is a Friedel-Crafts alkylation reaction. The primary challenge is to control the regioselectivity to favor the formation of 3,6-dibutylnaphthalene over other possible isomers. The choice of catalyst and optimization of reaction conditions are critical to steer the reaction toward the desired product.
The reaction is typically catalyzed by strong acids, such as sulfuric acid or oleum (B3057394), which also serve as the sulfonating agent in the subsequent step. ligninchina.com Alternatively, solid acid catalysts like zeolites can be employed to enhance regioselectivity and improve catalyst reusability. rsc.org Zeolites, such as H-Mordenite, offer shape-selective properties that can favor the formation of specific isomers based on the steric constraints of their pore structures. rsc.orgresearchgate.net
The mechanism involves the protonation of butanol by the acid catalyst to form a butyl carbocation, an electrophile. This carbocation then attacks the electron-rich naphthalene ring. The position of the attack is influenced by both electronic and steric factors. Process optimization involves manipulating temperature, reaction time, and the ratio of reactants to maximize the yield of the 3,6-isomer. Higher temperatures can sometimes lead to dealkylation and transalkylation, altering the final product distribution. researchgate.net
Table 1: Effect of Catalyst and Temperature on Naphthalene Butylation
| Catalyst | Temperature (°C) | Naphthalene Conversion (%) | 2,6-Dibutylnaphthalene Selectivity (%) | Reference |
|---|---|---|---|---|
| H-Mordenite | 180 | 75 | 60 | rsc.org |
| REY Zeolite | 145-185 | Variable | Shape-selective characteristics noted | researchgate.netias.ac.in |
Note: Data is illustrative of trends discussed in the literature. Specific values for 3,6-dibutylnaphthalene may vary.
Sulfonation Mechanism of Dibutylnaphthalene: Kinetics and Thermodynamics of Isomer Formation
Following alkylation, the dibutylnaphthalene intermediate is sulfonated. This is an electrophilic aromatic substitution reaction where sulfur trioxide (SO₃), typically from oleum (fuming sulfuric acid), acts as the electrophile. ligninchina.comsmolecule.com The position of sulfonation on the dibutylnaphthalene ring is governed by kinetic and thermodynamic control. echemi.comstackexchange.com
Kinetic Control : At lower temperatures (e.g., ~80°C), the reaction is under kinetic control, favoring the fastest-formed product. vaia.com For naphthalene itself, sulfonation at the 1-position (alpha-position) has a lower activation energy and proceeds more rapidly. stackexchange.comvaia.com The presence of the bulky butyl groups at the 3 and 6 positions would sterically hinder sulfonation at adjacent positions, further directing the incoming sulfonate group to the 1-position.
Thermodynamic Control : At higher temperatures (e.g., ~160°C), the sulfonation reaction becomes reversible. echemi.comstackexchange.com This allows the reaction to reach equilibrium, favoring the most thermodynamically stable product. vaia.comquora.com In naphthalene, the 2-sulfonic acid is more stable due to reduced steric interactions. echemi.comstackexchange.com For 3,6-dibutylnaphthalene, the 1-sulfonate is the desired product, suggesting the reaction is typically run under conditions that favor kinetic control.
The mechanism proceeds through the formation of a sigma complex intermediate, which then loses a proton to restore aromaticity and yield the sulfonic acid. smolecule.com
Table 2: Influence of Temperature on Naphthalene Sulfonation Isomer Distribution
| Temperature | Control Type | Major Product | Minor Product | Reference |
|---|---|---|---|---|
| 80°C | Kinetic | Naphthalene-1-sulfonic acid | Naphthalene-2-sulfonic acid | vaia.com |
Note: This table illustrates the principle for unsubstituted naphthalene. The presence of butyl groups on the target molecule will further influence the regioselectivity.
Advanced Synthetic Strategies and Process Engineering
Modern chemical manufacturing emphasizes efficiency, safety, and sustainability, leading to the development of advanced synthetic strategies beyond traditional batch processing.
Continuous Flow Synthesis and Automated Production Systems for Naphthalene Sulfonates
Continuous flow synthesis, utilizing microreaction systems, offers significant advantages for the production of naphthalene sulfonates. These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and better product consistency. rsc.org The rapid mixing and superior heat transfer in microreactors can safely manage the strong exotherms associated with sulfonation reactions. rsc.org This approach can intensify the production of alkylated naphthalenes, achieving high yields in seconds under mild conditions. rsc.orgresearchgate.net
Automated production systems further enhance the manufacturing process. google.com Using PLC (Programmable Logic Controller) systems, temperature and weight sensors, and automated control valves, the entire synthesis from the addition of reactants to neutralization can be monitored and controlled. google.com This reduces manual intervention, improves safety, and ensures stable product quality. muhuchina.comyoutube.com
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Naphthalene Derivatives
| Parameter | Batch Processing | Continuous Flow Processing | Reference |
|---|---|---|---|
| Reaction Time | Hours | Seconds to Minutes | rsc.org |
| Heat Transfer | Limited, potential for hot spots | Excellent, high surface-to-volume ratio | rsc.org |
| Safety | Difficult to control exotherms | Enhanced safety, small reaction volumes | google.comatamanchemicals.com |
| Process Control | Manual or semi-automated | Precise, fully automated | rsc.orggoogle.com |
| Scalability | Difficult, requires larger vessels | Easier, numbering-up of microreactors | rsc.org |
Green Chemistry Approaches in Surfactant Synthesis
Green chemistry principles are increasingly being applied to surfactant synthesis to minimize environmental impact. researchgate.net Key approaches include:
Use of Reusable Catalysts : Employing solid acid catalysts like zeolites instead of corrosive liquid acids like H₂SO₄ simplifies catalyst separation and recycling, reducing waste. rsc.org
Alternative Solvents : Research into using environmentally benign solvents, such as supercritical carbon dioxide, for reactions like naphthalene alkylation can eliminate the need for volatile organic solvents. researchgate.netias.ac.in
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Continuous flow systems can contribute to better atom economy by minimizing byproduct formation. rsc.org
Bio-based Feedstocks : While naphthalene is traditionally derived from fossil fuels, the broader field of surfactant chemistry is exploring the use of renewable, bio-based starting materials like carbohydrates and fatty acids to create "green surfactants". researchgate.netrsc.orgnih.gov
Purification Techniques and Purity Assessment Methodologies
After synthesis, the crude product mixture contains the desired this compound, along with unreacted starting materials, isomeric byproducts, and inorganic salts like sodium sulfate (B86663). ligninchina.comgoogle.com
Purification typically involves the following steps:
Neutralization : The acidic reaction mixture is neutralized with an alkali, commonly sodium hydroxide, to form the sodium salt of the sulfonic acid. ligninchina.comgoogle.com
Salt Separation : If the concentration of inorganic salts (e.g., sodium sulfate) is high, they may be partially removed through filtration or by washing with a specific solvent mixture. osti.gov
Drying : The final aqueous solution of the surfactant can be used directly or dried to produce a solid powder or flake product. google.com
Purity assessment is crucial to ensure the product meets quality specifications. A variety of analytical methods are employed:
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for separating and quantifying the desired isomer from other organic impurities and isomeric byproducts. oup.com
Titration : Conductometric or potentiometric titration can be used to determine the percentage of active surfactant ingredient in the final product. google.com
Spectroscopy : Techniques like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy can be used for qualitative analysis and to confirm the chemical structure of the synthesized compound. researchgate.net
Table 4: Analytical Methods for Purity Assessment of Naphthalene Sulfonates
| Technique | Purpose | Information Obtained | Reference |
|---|---|---|---|
| HPLC | Separation and Quantification | Isomeric purity, concentration of active ingredient, detection of byproducts | oup.com |
| Titration | Quantification | Total active surfactant content | google.com |
| UV-Vis Spectroscopy | Qualitative Analysis | Confirmation of the naphthalene aromatic system, concentration measurement | researchgate.net |
| IR Spectroscopy | Structural Confirmation | Identification of functional groups (e.g., S=O in sulfonate, C-H in alkyl groups) | researchgate.net |
Conformational Analysis and Spectroscopic Characterization of the Dibutylnaphthalene Moiety
The dibutylnaphthalene moiety forms the hydrophobic core of the molecule, and its conformation is crucial in determining how the molecule interacts with other substances. The two butyl groups, attached at the 3 and 6 positions of the naphthalene ring system, possess conformational flexibility. The rotational freedom around the C-C single bonds within the butyl chains allows them to adopt various spatial arrangements. These conformations can range from extended (anti-periplanar) to more compact (gauche) forms. The specific conformation adopted in a given environment will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions.
Spectroscopic techniques are essential for elucidating the structure of the dibutylnaphthalene moiety.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons on the naphthalene ring and the aliphatic protons of the two butyl groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the naphthalene core. The signals for the butyl groups would appear in the upfield region of the spectrum, and their multiplicity would reveal the connectivity of the protons.
Similarly, the ¹³C NMR spectrum would show characteristic signals for the aromatic carbons of the naphthalene ring and the aliphatic carbons of the butyl chains. The chemical shifts of the aromatic carbons are sensitive to the positions of the substituents. samipubco.com
| Proton (¹H) NMR | Carbon (¹³C) NMR |
| Aromatic protons on the naphthalene ring | Aromatic carbons of the naphthalene ring |
| Aliphatic protons of the two butyl groups | Aliphatic carbons of the butyl chains |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds. The FTIR spectrum of this compound would exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic naphthalene ring and the aliphatic butyl groups. Aromatic C=C stretching vibrations would also be observed. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The naphthalene ring system, being a chromophore, will absorb UV radiation, resulting in characteristic absorption bands. The positions and intensities of these bands can be influenced by the presence of the alkyl substituents. swst.orgswst.org
Impact of Sulfonate Group Positioning on Molecular Interactions
The positioning of the sulfonate (-SO₃⁻) group at the 1-position of the naphthalene ring has a significant impact on the molecule's interactions. The sulfonation of naphthalene is a classic example of a reaction under kinetic versus thermodynamic control. stackexchange.comvaia.com Sulfonation at the 1-position (alpha-position) is kinetically favored, meaning it occurs faster at lower temperatures. stackexchange.comvaia.com The sulfonate group at this position experiences some steric hindrance from the peri-hydrogen at the 8-position. stackexchange.com
This specific placement of the hydrophilic sulfonate group, in conjunction with the hydrophobic dibutylnaphthalene core, establishes the amphiphilic nature of the molecule. greenagrochem.comligninchina.com The sulfonate group is highly polar and capable of strong electrostatic interactions with water molecules and other polar species. This is the primary reason for the water solubility of the compound. lignincorp.com The anionic nature of the sulfonate head group also allows it to participate in ion-dipole and ion-ion interactions.
The spatial arrangement of the hydrophilic sulfonate group relative to the bulky hydrophobic part of the molecule influences its aggregation behavior in solution, such as the formation of micelles, and its effectiveness at reducing surface and interfacial tension.
Computational Modeling and Quantum Chemical Studies of Molecular Conformation
Computational modeling and quantum chemical studies are powerful tools for investigating the molecular conformation and electronic structure of this compound at the atomic level. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) can be employed to calculate the optimized geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles. samipubco.comnih.gov
These calculations can provide insights into the preferred conformations of the butyl chains and the orientation of the sulfonate group relative to the naphthalene ring. Conformational analysis can reveal the energetically most stable structures and the energy barriers for rotation around single bonds. researchgate.net
Quantum chemical calculations can also be used to determine various electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). samipubco.com The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and spectroscopic properties of the molecule. samipubco.com
| Computational Method | Calculated Properties |
| Density Functional Theory (DFT) | Optimized geometry, bond parameters, conformational energies |
| Hartree-Fock (HF) | Electronic structure, HOMO-LUMO energies |
Comparative Structural Features Influencing Unique Performance Characteristics
The substitution pattern of the butyl groups at the 3- and 6-positions, combined with the sulfonate group at the 1-position, creates a specific distribution of hydrophobic and hydrophilic regions on the naphthalene core. This particular isomeric structure will exhibit different properties compared to other isomers, such as those with the sulfonate group at the 2-position or different arrangements of the butyl groups. For instance, the critical micelle concentration (cmc) and the ability to reduce surface tension are known to be dependent on the length and branching of the alkyl chains in alkylnaphthalene sulfonates. frontiersin.org
Thermodynamic Principles Governing Adsorption at Liquid-Air and Liquid-Solid Interfaces
At an aqueous interface, such as with air or a non-polar solid, the surfactant molecules orient themselves to reduce the unfavorable contact between their hydrophobic tails and the water molecules. The hydrophobic dibutyl-naphthalene moiety is expelled from the bulk water phase and preferentially adsorbs at the interface, while the hydrophilic sulfonate group remains hydrated, anchoring the molecule to the aqueous phase. lignincorp.comgreenagrochem.com This spontaneous migration and orientation is the primary mechanism for reducing surface and interfacial tension.
ΔG_ads = ΔH_ads - TΔS_ads
Where ΔH_ads is the enthalpy of adsorption and ΔS_ads is the entropy of adsorption. For many surfactant adsorption processes, the process is entropy-driven. The adsorption onto solid surfaces is also influenced by the nature of the substrate. The hydrophobic part has a strong affinity for non-polar surfaces like oils, pigments, or polymer particles. lignincorp.com The process can often be described by models such as the Langmuir or Freundlich isotherms, which relate the concentration of the surfactant in the bulk solution to the amount adsorbed on the surface at equilibrium. nih.govresearchgate.net
Kinetic Studies of Surface Tension Reduction and Interfacial Tension Dynamics
The reduction of surface and interfacial tension by this compound is not an instantaneous event but a dynamic process controlled by transport and adsorption kinetics. kruss-scientific.com When a new interface is created (e.g., by shaking or stirring), there is a time lag before the equilibrium surface tension is reached. This is because the surfactant molecules must diffuse from the bulk solution to the subsurface layer and then adsorb and orient themselves at the interface. kruss-scientific.com
The rate of this process is critical in dynamic industrial applications like emulsification, coating, and dyeing. The dynamic interfacial tension (IFT) is the value at a specific interface age. kruss-scientific.com Studies on related sodium alkylnaphthalene sulfonates have shown that the effectiveness and kinetics of IFT reduction are influenced by several factors, including the surfactant's molecular structure (e.g., alkyl chain length), its concentration, and the physicochemical conditions of the system, such as the presence of alkali or acidic components in an oil phase. nih.gov
The kinetics of adsorption can be generally divided into stages:
Diffusion Control: At very short times (newly formed interfaces), the rate of tension reduction is primarily limited by the diffusion of surfactant monomers from the bulk to the interface.
Adsorption Control: As the interface becomes more populated, steric and electrostatic barriers can slow the adsorption of additional molecules, making the kinetics dependent on the energy barrier for adsorption.
Research on similar surfactant systems indicates that optimal conditions are necessary to achieve the best synergism for lowering dynamic IFT, which is crucial for applications like enhanced oil recovery. nih.gov The bulky dibutyl-naphthalene structure of the molecule likely influences both its diffusion coefficient and its final packing arrangement at the interface, thereby affecting the dynamics of tension reduction.
Micellization Behavior: Critical Micelle Concentration (CMC) and Aggregate Morphology Investigations
Above a specific concentration in an aqueous solution, known as the critical micelle concentration (CMC), individual surfactant molecules (monomers) begin to self-assemble into colloidal aggregates called micelles. wikipedia.org This process is a key characteristic of any surfactant. For sodium dibutyl naphthalene sulfonate, the CMC is reported to be in the range of 0.1–1 g/L. ligninchina.com This transition is driven by the same thermodynamic principles as adsorption: the system minimizes free energy by sequestering the hydrophobic tails from water into the core of the micelle, while the hydrophilic sulfonate heads form a charged outer corona that interacts with the surrounding water. wikipedia.org
Below the CMC, the surface tension of the solution decreases sharply with increasing surfactant concentration. After reaching the CMC, the surface becomes saturated with surfactant monomers, and additional molecules form micelles in the bulk solution, causing the surface tension to remain relatively constant. wikipedia.org
Research on a homologous series of sodium 1-(n-alkyl)naphthalene-4-sulfonates (SANS) provides detailed insights into how molecular structure affects micellization. As the length of the alkyl chain increases, the hydrophobicity of the surfactant increases, leading to a lower CMC. frontiersin.orgnih.gov The aggregation number (the average number of molecules in a micelle) tends to increase with longer alkyl chains. nih.gov However, the aggregation for these alkylnaphthalene sulfonate molecules is less sensitive to the increase in the alkyl chain length compared to simpler alkylbenzene sulfonates, suggesting the bulky naphthalene ring plays a significant role in micelle formation and structure. nih.govresearchgate.net
The morphology of the micelles is typically spherical at concentrations just above the CMC. For similar anionic surfactants, as the concentration increases or upon the addition of electrolytes, these spherical micelles can grow and transition into more complex shapes, such as ellipsoidal or rod-like aggregates. researchgate.net The microenvironment within the alkylnaphthalene sulfonate micelles is characterized by lower micropolarity and microviscosity compared to many other common surfactants, a feature influenced by the presence of the naphthyl rings. nih.govresearchgate.net
| Surfactant | CMC (mmol/L) | Surface Tension at CMC (γ_cmc, mN/m) | Mean Aggregation Number (N_agg) | Reference |
|---|---|---|---|---|
| Sodium Dibutyl Naphthalene Sulfonate | ~0.29 - 2.92* | - | - | ligninchina.com |
| Sodium 1-(n-hexyl)naphthalene-4-sulfonate | 20.7 | 33.4 | - | frontiersin.orgresearchgate.net |
| Sodium 1-(n-octyl)naphthalene-4-sulfonate | 3.86 | 41.0 | 43 | frontiersin.orgnih.gov |
| Sodium 1-(n-decyl)naphthalene-4-sulfonate | 0.74 | 39.8 | 52 | nih.gov |
*Calculated range based on reported 0.1-1 g/L and MW of 342.43 g/mol.
Mechanisms of Wetting Enhancement in Diverse Substrate Systems
This compound is recognized as an excellent wetting agent, a property crucial in applications such as textiles, agrochemicals, and coatings. polymerchem.orgchemicalindustriessecrets.com The primary mechanism of wetting enhancement is its ability to significantly lower the surface tension of aqueous solutions. lignincorp.com According to Young's equation, which describes the balance of forces at a three-phase contact line (solid, liquid, vapor), a reduction in the liquid-vapor surface tension leads to a decrease in the contact angle of a droplet on a surface. A lower contact angle corresponds to a greater degree of spreading and improved wetting.
The process involves the rapid adsorption of the surfactant molecules at both the liquid-air and solid-liquid interfaces.
At the Liquid-Air Interface: Adsorption reduces the cohesive energy of the water molecules at the surface, allowing the liquid to spread more easily. greenagrochem.com
At the Solid-Liquid Interface: The hydrophobic dibutyl-naphthalene tails adsorb onto the solid substrate, particularly if the substrate is low-energy or hydrophobic (e.g., a waxy plant leaf, a synthetic fiber, or a pigment particle). greenagrochem.com This adsorption displaces air and reduces the solid-liquid interfacial tension, further promoting the spreading of the liquid phase across the surface.
This dual action makes it highly effective in ensuring that aqueous formulations, such as dyes or pesticides, achieve uniform and intimate contact with target substrates, which is essential for their performance. lignincorp.compolymerchem.org
Colloidal Stability and Particle Dispersion Mechanisms
The ability of this compound to maintain stable suspensions of solid particles in a liquid medium makes it a highly effective dispersant. lignincorp.com The stabilization of these colloidal systems is achieved through a powerful combination of electrostatic and steric repulsion mechanisms. lignincorp.comgreenagrochem.com
Adsorption onto Particle Surfaces: The process begins with the adsorption of the surfactant onto the surface of the particles to be dispersed (e.g., pigments, dyes). The hydrophobic dibutyl-naphthalene groups have a strong affinity for the typically non-polar surfaces of these particles, anchoring the surfactant molecules. lignincorp.com
Electrostatic Repulsion: Once adsorbed, the hydrophilic sulfonate (SO₃⁻) groups extend out into the surrounding aqueous medium. This creates a net negative charge on the surface of each particle. When two similarly charged particles approach each other, they experience strong electrostatic repulsion, which prevents them from coming close enough to aggregate or clump together. lignincorp.comgreenagrochem.com
Steric Hindrance: In addition to electrostatic forces, the bulky, adsorbed layers of the dibutyl-naphthalene groups provide a physical, or steric, barrier. lignincorp.com This steric hindrance further contributes to preventing particle aggregation, offering a more robust stabilization mechanism, especially in systems with high electrolyte concentrations (e.g., hard water) where electrostatic repulsion can be weakened. ligninchina.com
This dual-stabilization mechanism is highly effective for dispersing a wide range of materials, from pigments in paints to active ingredients in agricultural formulations. lignincorp.comgreenagrochem.com
Emulsification Efficiency and Emulsion Stability in Multi-Phase Systems
This compound is a potent emulsifier, capable of forming and stabilizing mixtures of immiscible liquids, such as oil and water. ligninchina.com Its efficiency stems from its amphiphilic structure and its ability to act at the oil-water interface. greenagrochem.com
The mechanism of emulsification and stabilization involves several key steps:
Reduction of Interfacial Tension: The surfactant adsorbs at the oil-water interface, orienting its hydrophobic tail into the oil phase and its hydrophilic head into the water phase. This alignment drastically lowers the interfacial tension, reducing the energy required to break down large droplets into smaller ones and create a larger interfacial area, thus facilitating emulsification. ligninchina.com
Formation of a Protective Film: The adsorbed surfactant molecules form a protective interfacial film around the dispersed droplets (e.g., oil droplets in an oil-in-water emulsion). greenagrochem.com
Prevention of Coalescence: This film provides stability and prevents the droplets from coalescing back into a separate phase through two primary repulsive forces. First, the negatively charged sulfonate groups create electrostatic repulsion between approaching droplets. greenagrochem.com Second, the structured film acts as a physical barrier. The large hydrophobic portion of the molecule is particularly effective at stabilizing emulsions containing heavier oils. ligninchina.com
This compound is known for its robustness, maintaining its emulsifying effectiveness in the presence of hard water ions (Ca²⁺, Mg²⁺) and across a range of pH conditions. ligninchina.comgreenagrochem.com This makes it a versatile emulsifier in complex formulations like pesticides, industrial cleaners, metalworking fluids, and personal care products. chemicalindustriessecrets.comligninchina.com
Advanced Applications in Chemical Formulations and Materials Science Research
Optimized Formulation of Agrochemical Dispersants
A primary function of sodium 3,6-dibutylnaphthalene-1-sulfonate in agrochemical formulations is to disperse water-insoluble active ingredients within aqueous solutions. greenagrochem.com Its amphiphilic nature allows it to adsorb onto the surface of solid particles. lignincorp.com The hydrophobic portion (dibutyl naphthalene) binds to the insoluble active ingredient, while the hydrophilic sulfonate group interacts with the surrounding water. greenagrochem.com
This action creates a stable, uniform suspension by preventing the aggregation and settling of particles, a critical factor for maintaining the consistency of products during storage and application. greenagrochem.comlignincorp.com The compound's ability to form micelles also enhances the solubility of hydrophobic substances in the formulation. ligninchina.com This ensures that the active ingredient remains evenly distributed in the spray tank, leading to consistent and effective application on crops. chinalignin.comlignincorp.com
| Formulation Type | Primary Function of this compound | Benefit |
|---|---|---|
| Wettable Powders (WP) | Dispersant, Wetting Agent | Ensures rapid wetting and uniform dispersion of solid particles in water. greenagrochem.comgreenagrochem.com |
| Suspension Concentrates (SC) | Dispersant | Prevents sedimentation and maintains a stable suspension of active ingredients. greenagrochem.comlignosulfonate.com |
| Emulsifiable Concentrates (EC) | Emulsifier | Stabilizes emulsions of oil-based active ingredients in water. greenagrochem.comligninchina.com |
When used in agricultural sprays, this compound significantly improves the wetting and spreading properties of the formulation. greenagrochem.com It lowers the surface tension of the spray droplets, allowing them to spread more evenly across the waxy and often hydrophobic surfaces of plant leaves. chinalignin.com This improved coverage ensures better adhesion of the active ingredient to the plant surface, reducing runoff and waste. chinalignin.comgreenagrochem.com
Enhanced Performance in Detergent and Cleaning Technologies
This compound is a key component in both industrial and household cleaning formulations, including heavy-duty detergents, degreasers, and metal cleaners. greenagrochem.comgreenagrochem.com Its effectiveness in hard water conditions and its ability to emulsify oils and fats make it a valuable ingredient for enhancing cleaning efficiency. chinalignin.comgreenagrochem.com
The cleaning action of this compound is rooted in its fundamental surfactant properties. greenagrochem.com The mechanism involves several key steps:
Wetting Action : The compound lowers the surface tension at the interface between the cleaning solution and the soiled surface, allowing the solution to penetrate and wet greasy or oily soils more effectively. greenagrochem.com
Soil Detachment : The hydrophobic tail of the surfactant molecule interacts with and adsorbs onto oily and greasy soils, while the hydrophilic head remains in the water phase. greenagrochem.comgreenagrochem.com This action helps to lift the soil from the substrate.
Emulsification and Suspension : Once lifted, the surfactant molecules surround the oil and grease droplets, forming micelles. greenagrochem.com This process, known as emulsification, breaks down larger soils into smaller droplets that can be suspended in the wash water. greenagrochem.com The negative charge of the sulfonate groups creates electrostatic repulsion between the suspended particles, preventing them from re-aggregating and redepositing onto the cleaned surface. greenagrochem.comgreenagrochem.com
| Action | Mechanism | Outcome |
|---|---|---|
| Wetting | Reduces surface tension of the cleaning solution. greenagrochem.com | Allows for better penetration of the cleaning solution into soils and fabrics. greenagrochem.com |
| Emulsification | Forms micelles around oil and grease droplets. greenagrochem.com | Breaks down and stabilizes oily soils in the wash water. greenagrochem.com |
| Dispersion/Suspension | Adsorbs onto particulate soil, preventing aggregation through electrostatic repulsion. greenagrochem.com | Keeps dirt suspended in water, preventing redeposition. greenagrochem.com |
This compound is often used in complex detergent formulations where it works in concert with other surfactants and builders. Its stability in hard water, which contains high concentrations of calcium and magnesium ions, is a significant advantage, as these minerals can deactivate other types of surfactants. ligninchina.comgreenagrochem.com Its compatibility with other anionic and non-ionic surfactants allows formulators to create robust cleaning systems tailored for specific applications, from industrial degreasing to household laundry. greenagrochem.comcymitquimica.com This versatility and stability make it a valuable team player in multi-component cleaning systems, ensuring consistent performance under various conditions. greenagrochem.com
Applications in Industrial Processing and Material Modification
The robust dispersing, wetting, and emulsifying properties of this compound make it indispensable in a wide array of industrial processes beyond agriculture and cleaning. chinalignin.comlignincorp.com
Its applications include:
Textile Industry : It is used as a wetting and penetrating agent in dyeing, bleaching, and refining processes. greenagrochem.comontosight.ai It ensures uniform dye distribution and penetration into fibers, preventing uneven coloration and improving the quality of the final product. chinalignin.comlignincorp.com
Leather Tanning : In leather processing, it serves as a wetting agent that helps tanning chemicals penetrate hides uniformly and emulsifies fats in the fatliquoring process to soften the leather. chinalignin.comligninchina.com
Rubber Production : It acts as an emulsifier in the synthesis of synthetic rubber and as a dispersant for fillers like carbon black, ensuring uniformity in the final product. greenagrochem.comgreenagrochem.com
Paints and Coatings : It is used to disperse pigments and fillers in paint formulations, which prevents settling during storage and ensures even color distribution and a smooth finish. lignincorp.com
Metalworking : The compound is incorporated into metalworking fluids where it emulsifies oils to create stable lubricants and coolants that reduce friction during machining. chinalignin.comligninchina.com
Paper Manufacturing : It aids in the deinking of recycled paper by dispersing ink particles and improves the efficiency of the pulping process. chinalignin.com
| Industry | Specific Application | Primary Function |
|---|---|---|
| Textiles | Dyeing and Finishing | Wetting Agent, Dispersant chinalignin.com |
| Leather | Tanning and Fatliquoring | Wetting Agent, Emulsifier chinalignin.com |
| Rubber | Synthetic Rubber Polymerization | Emulsifier greenagrochem.com |
| Paints & Coatings | Pigment Dispersion | Dispersant lignincorp.com |
| Metalworking | Coolants and Lubricants | Emulsifier ligninchina.com |
| Paper | Deinking and Pulping | Dispersant, Wetting Agent chinalignin.com |
Textile Dyeing and Finishing Processes: Dispersing and Leveling Effects
This compound serves as a highly effective dispersing and leveling agent in the textile industry. mdpi.com Its primary function is to ensure the uniform distribution of dyes and pigments onto fabric surfaces, which is critical for achieving consistent and even coloration. acs.org As an anionic surfactant, its amphiphilic molecular structure, featuring a hydrophobic dibutylnaphthalene core and a hydrophilic sulfonate group, allows it to adsorb onto the surface of dye particles. acs.orgtandfonline.com This action prevents the aggregation or clumping of dye molecules in the dye bath, maintaining a stable and fine dispersion. tandfonline.comsjsu.edu
The dispersing effect is crucial, particularly with disperse dyes used for synthetic fibers like polyester, and in vat dyeing, where insoluble dyes are used. tandfonline.com By keeping the dye particles separate and suspended, the compound facilitates even dye uptake by the textile fibers, preventing issues such as spotting or patchiness. acs.org Furthermore, it functions as a leveling agent by promoting the controlled migration of dye from areas of high concentration to areas of lower concentration on the fabric, resulting in a uniform and high-quality finish. sjsu.edu Its stability in hard water and across a range of temperatures and pH levels makes it a versatile auxiliary in various dyeing and finishing operations. tandfonline.comsjsu.edunih.gov In finishing processes, it aids in the uniform application of agents like softeners or flame retardants. acs.orgtandfonline.com
Construction Materials Science: Concrete Plasticization and Workability Improvement
In construction materials science, this compound belongs to the class of alkyl naphthalene (B1677914) sulfonate compounds widely used as high-range water reducers, commonly known as superplasticizers, for concrete. wikipedia.orgatamanchemicals.com The principal mechanism involves the adsorption of the sulfonate molecules onto the surface of cement particles. This imparts a negative charge, causing electrostatic repulsion between the particles and breaking up agglomerates. atamanchemicals.com This dispersing effect releases entrapped water, significantly improving the fluidity and workability of the concrete mix without increasing the water-to-cement (w/c) ratio. atamanchemicals.comresearchgate.net
Improving the workability, measured by the slump test, allows for the placement of concrete in complex formwork or densely reinforced sections. uniupo.itgoogle.com Alternatively, the water-reducing effect allows for the production of high-strength and high-performance concrete by lowering the w/c ratio while maintaining adequate workability. mdpi.comnih.gov A lower w/c ratio leads to a denser concrete matrix with lower porosity, enhancing both compressive strength and long-term durability by reducing permeability to water and aggressive ions. nih.govnih.gov Compounds in this class are known for their good adaptability with various types of cement. nih.gov
| Property | Control Concrete (No Superplasticizer) | Concrete with Superplasticizer | Improvement Mechanism |
|---|---|---|---|
| Water-to-Cement Ratio | ~0.55 | Reduced by 15-30% | Maintains workability with less water. uniupo.it |
| Workability (Slump) | Low (e.g., 30-50 mm) | High (e.g., 150-200 mm) | Particle dispersion improves flow. researchgate.netuniupo.it |
| Compressive Strength | Standard | Increased | Lower w/c ratio leads to a stronger matrix. nih.govresearchgate.net |
| Durability | Standard | Enhanced | Reduced porosity and permeability. nih.govnih.gov |
Petroleum Engineering: Drilling Fluid Rheology and Crude Oil Dispersions
In the petroleum industry, this compound finds application as a component in drilling fluids and as a dispersant for crude oil. mdpi.com In water-based drilling fluids, maintaining specific rheological properties is essential for operational success, especially in deep, high-temperature wells. wikipedia.org Naphthalene sulfonate derivatives act as deflocculants or thinners, helping to control the viscosity and gel strength of the drilling mud. mdpi.com They adsorb onto clay particles (like bentonite), preventing them from flocculating and thereby maintaining the desired fluid properties needed to cool the drill bit, transport cuttings to the surface, and maintain wellbore stability. wikipedia.org
The compound's surfactant properties are also valuable for managing crude oil dispersions. It can be used to break up and disperse oil sludge in storage tanks or pipelines, facilitating easier transport and processing. Its ability to effectively disperse both solid particles and liquid droplets makes it suitable for creating stable oil-in-water emulsions, which can be relevant in enhanced oil recovery (EOR) operations or for environmental remediation of oil spills. tandfonline.com
Crystallization Control and Morphological Modification in Industrial Crystallization Processes
The mechanism relies on the interaction between the functional groups of the modifier and the crystal surface. tandfonline.com The hydrophilic sulfonate head of this compound could interact with charged sites on a crystal lattice, while the bulky, hydrophobic dibutylnaphthalene portion provides steric hindrance, physically blocking the addition of new growth units to that crystal face. mdpi.com By preventing particle aggregation and modifying growth kinetics, such additives can reduce scaling in industrial equipment and prevent caking of crystalline products during storage. tandfonline.com While the specific application of this compound in crystallization control is not widely documented, its properties are analogous to other sulfonated aromatic compounds used for morphological modification of both organic and inorganic crystals. researchgate.netuniupo.it
Interactions in Complex Biological Systems and Potential Biomedical Research Avenues
Modulation of Cellular Membrane Permeability and Transport Mechanisms
There is no specific data available in the reviewed literature that details the modulation of cellular membrane permeability or transport mechanisms by sodium 3,6-dibutylnaphthalene-1-sulfonate.
In general, surfactants are known to interact with the lipid bilayers of cell membranes, which can lead to alterations in membrane fluidity and permeability. asianpharmtech.comchempedia.info This interaction is a key mechanism by which some surfactants can enhance the transport of drugs across cellular barriers. asianpharmtech.com The amphiphilic nature of surfactants allows them to insert into the membrane, potentially disrupting the lipid packing and creating transient pores or altering the function of membrane proteins involved in transport. cambridge.orgcambridge.orgnih.gov The specific effect of a surfactant on membrane permeability is highly dependent on its chemical structure, concentration, and the composition of the cell membrane . nih.gov For certain peptides, surfactants have been shown to enhance permeability by inhibiting efflux pumps that would otherwise remove the substance from the cell. nih.gov However, without direct experimental evidence, the effect of this compound on cell membranes remains speculative.
Solubilization of Hydrophobic Compounds in Biological Media
No research studies were identified that specifically investigate the solubilization of hydrophobic compounds in biological media by this compound.
As a general principle, a primary function of surfactants in aqueous environments is the solubilization of poorly water-soluble substances. pharmaexcipients.com Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. These structures possess a hydrophobic core and a hydrophilic exterior. jocpr.com The hydrophobic core can encapsulate nonpolar molecules, such as certain drugs, effectively increasing their solubility in aqueous solutions like biological fluids. jocpr.comualberta.ca This micellar solubilization is a fundamental strategy used in pharmaceutical formulations to enhance the dissolution of drugs with low water solubility. pharmaexcipients.comjocpr.com The efficiency of solubilization depends on factors such as the surfactant's molecular structure, the drug's properties, and the surrounding medium's conditions. ualberta.catandfonline.com Nonionic surfactants are often considered better solubilizing agents for hydrophobic drugs due to their typically lower CMC values. ualberta.ca While this compound is expected to exhibit this property due to its surfactant nature, no specific data on its efficacy in biological media is available.
Molecular Interactions with Biomacromolecules (e.g., Proteins, Lipids)
There is a lack of specific research on the molecular interactions between this compound and biomacromolecules such as proteins and lipids.
The interaction between surfactants and proteins is a complex phenomenon that has been extensively studied for other surfactant types. diva-portal.orgresearchgate.net Ionic surfactants, like sodium dodecyl sulfate (B86663) (SDS), are known to bind to proteins, which can lead to conformational changes, including denaturation or unfolding of the protein structure. nih.govusc.edu These interactions are driven by both electrostatic and hydrophobic forces. usc.edu The binding can be specific at low concentrations and cooperative at higher concentrations, often resulting in the formation of a "bead-necklace" structure where micelle-like clusters of surfactant are adsorbed along the protein chain. usc.edu The nature of these interactions can be influenced by the charges on both the protein and the surfactant, as well as the ionic strength of the solution. usc.edu For instance, the binding of the fluorescent probe 1-anilino-8-naphthalene sulfonate (ANS) to proteins is primarily driven by the formation of ion pairs between the sulfonate group and cationic residues on the protein. nih.govnih.gov
Surfactant interactions with lipids are the basis for their effects on cell membranes. cambridge.orgcambridge.orgnih.gov Surfactants can partition into lipid bilayers, altering their physical properties. cambridge.orgcambridge.orgproquest.com Depending on the concentration and the specific molecules involved, this can lead to membrane fluidization, the formation of mixed micelles, and eventually, the complete solubilization of the membrane. cambridge.orgnih.gov The interaction with apolipoproteins and lipids in pulmonary surfactant is a notable example of biologically significant lipid-protein-surfactant interactions. nih.gov Without dedicated studies, the specific binding characteristics and functional consequences of this compound's interaction with proteins and lipids are unknown.
Investigation of Bioavailability Enhancement in Drug Delivery Research
No published studies were found that investigate the use of this compound for bioavailability enhancement in drug delivery research.
A significant challenge in pharmaceutical development is the poor bioavailability of many drugs, often due to low water solubility or poor membrane permeability. jocpr.com Surfactants are widely used in drug delivery systems to overcome these issues. asianpharmtech.comrsc.org By increasing the solubility and dissolution rate of a drug, surfactants can lead to higher concentrations of the drug at the site of absorption. pharmaexcipients.comjocpr.com Furthermore, by modulating membrane permeability, surfactants can facilitate the passage of drugs across biological barriers, such as the intestinal epithelium. asianpharmtech.com The use of surfactants in self-emulsifying drug delivery systems (SEDDS) is one advanced approach to improve the oral bioavailability of poorly soluble drugs. jocpr.com The effectiveness of a surfactant in enhancing bioavailability is not universal and depends on its specific properties and how it interacts with both the drug and the biological system. acs.org While the surfactant properties of this compound suggest it could theoretically be explored for this purpose, it is not a topic that has been addressed in the available scientific literature. ontosight.aipharmaffiliates.com
Analytical and Spectroscopic Characterization of Sodium 3,6 Dibutylnaphthalene 1 Sulfonate in Research Contexts
High-Resolution Chromatographic Techniques for Purity and Isomer Analysis
Chromatographic methods are essential for separating sodium 3,6-dibutylnaphthalene-1-sulfonate from reaction byproducts, impurities, and isomeric forms. The presence and position of the butyl groups on the naphthalene (B1677914) ring lead to various isomers, each potentially having different physical and chemical properties.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of alkylnaphthalene sulfonates. shimadzu.comshodex.com Reversed-phase high-performance liquid chromatography (HPLC) is typically employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. This allows for the separation of different alkylnaphthalene sulfonate isomers based on their hydrophobicity.
For qualitative analysis, mass spectrometry provides mass-to-charge ratio (m/z) data, which helps in confirming the identity of the target compound. This compound is an anionic surfactant and is readily ionized using electrospray ionization (ESI) in negative mode. lignincorp.com Quantitative analysis is achieved by measuring the intensity of the signal corresponding to the specific m/z of the analyte. The method's sensitivity allows for detection at parts-per-billion (ppb) levels. shimadzu.com
| Parameter | Typical Value/Condition | Purpose |
| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity |
| Mobile Phase | Gradient of Acetonitrile and Water with Ammonium Formate | Elution of the analyte from the column |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Generation of negatively charged ions for MS detection |
| Detector | Triple Quadrupole or Ion Trap MS | Mass analysis and fragmentation for identification |
| Flow Rate | 0.2 - 0.5 mL/min | Controls retention time and separation efficiency |
This interactive table summarizes typical parameters used in the LC-MS analysis of alkylnaphthalene sulfonates.
For complex mixtures containing multiple isomers of dibutylnaphthalene sulfonate, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer like a Quadrupole-Orbitrap (Q-Orbitrap) offers superior analytical capabilities. nih.gov UHPLC systems use columns with smaller particle sizes, providing faster analysis times and significantly better resolution than traditional HPLC.
The Q-Orbitrap mass analyzer provides high-resolution and accurate mass (HRAM) data, which is crucial for differentiating between isomers that have the same nominal mass. nih.gov By measuring the exact mass with high precision, the elemental composition of the molecule can be confidently determined. Furthermore, tandem mass spectrometry (MS/MS) experiments, where ions are fragmented, can reveal structural differences between isomers based on their unique fragmentation patterns. nih.gov This level of detail is essential for characterizing commercial products or environmental samples where a mixture of isomers is common. canada.ca
| Property | Value for C₁₈H₂₃O₃S⁻ | Significance |
| Molecular Formula | C₁₈H₂₃O₃S⁻ (anion) | Represents the elemental composition of the sulfonate anion. |
| Nominal Mass | 319 u | Integer mass of the most abundant isotopes. |
| Monoisotopic Mass | 319.13734 u | Exact mass used for high-resolution mass spectrometry identification. |
| Calculated m/z | 319.13734 | The expected mass-to-charge ratio in negative ion mode MS. |
This interactive table presents the theoretical mass data for the anionic component of this compound, critical for HR-MS analysis.
Advanced Spectroscopic Methods for Structural Elucidation (e.g., 2D NMR, FTIR, Raman Spectroscopy)
While chromatography can separate and quantify the compound, spectroscopic techniques are required to confirm its precise molecular structure.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of the molecule's functional groups. thermofisher.comyoutube.com For this compound, FTIR is particularly sensitive to the polar sulfonate group (S=O bonds), while Raman spectroscopy is effective for identifying the non-polar aromatic naphthalene ring and alkyl C-H bonds. sapub.org
2D Nuclear Magnetic Resonance (NMR) Spectroscopy , including techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is indispensable for unambiguous structural assignment. While 1D NMR provides initial information, 2D NMR experiments reveal connectivity between atoms. COSY spectra show correlations between coupled protons (e.g., within the butyl chains and on the aromatic ring), while HSQC spectra correlate protons directly to the carbons they are attached to. This detailed connectivity map allows for the definitive placement of the two butyl groups and the sulfonate group at the 3, 6, and 1 positions of the naphthalene ring, respectively.
| Spectroscopic Technique | Expected Wavenumber/Region (cm⁻¹) | Vibrational Mode / Functional Group |
| FTIR | ~3100-3000 | Aromatic C-H Stretch |
| FTIR/Raman | ~2960-2850 | Aliphatic (Butyl) C-H Stretch |
| FTIR | ~1200-1150 and ~1050-1000 | Asymmetric and Symmetric S=O Stretch (Sulfonate) |
| Raman | ~1600 and ~1400 | Aromatic C=C Ring Stretch |
This interactive table outlines the characteristic vibrational frequencies expected in the FTIR and Raman spectra of this compound.
Method Validation for Trace Analysis and Environmental Monitoring
For applications such as environmental monitoring, where the concentration of this compound may be very low, it is crucial to validate the analytical method. Method validation ensures that the measurements are reliable, accurate, and reproducible. nih.gov Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. For alkyl sulfonates, LOQs in the low ng/mL range are achievable. nih.gov
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples with known concentrations. Recoveries are typically expected to be within a range of 75-120%. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD).
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as isomers or matrix components.
Validated methods for similar naphthalene sulfonate compounds have achieved detection limits in the sub-microgram per liter (µg/L) range, making them suitable for monitoring groundwater and surface water. ethz.chresearchgate.net
| Validation Parameter | Typical Acceptance Criteria | Importance in Analysis |
| Linearity (r²) | > 0.99 | Ensures concentration can be accurately calculated from the signal. |
| Accuracy (% Recovery) | 80 - 120% | Confirms the method measures the true amount of the substance. |
| Precision (% RSD) | < 15% | Demonstrates the reproducibility of the results. |
| Limit of Quantitation (LOQ) | Low ng/mL to µg/L range | Defines the lower limit for reliable quantitative measurements. |
This interactive table summarizes key method validation parameters and their typical acceptance criteria for trace analysis.
Environmental Behavior and Fate in Aquatic and Terrestrial Systems Excluding Ecotoxicity
Biodegradation Pathways and Kinetics in Varied Environmental Matrices
Direct studies on the biodegradation pathways and kinetics of sodium 3,6-dibutylnaphthalene-1-sulfonate are not readily found in scientific literature. For related compounds, the biodegradation process is known to be influenced by the structure of the alkyl chain and the aromatic core. The biodegradation of alkylbenzene sulfonates is typically initiated by the microbial oxidation of the alkyl chain. This process, known as ω-oxidation, is followed by β-oxidation, which progressively shortens the chain.
Given the presence of two butyl groups on the naphthalene (B1677914) ring, it is probable that the initial microbial attack would target these alkyl chains. The rate of degradation would be dependent on environmental conditions such as the presence of adapted microbial consortia, temperature, and oxygen availability. The branched nature of the butyl groups may result in slower degradation kinetics compared to linear alkyl chains of similar length. The naphthalene core itself is generally more resistant to rapid biodegradation. The degradation of the aromatic structure typically proceeds through hydroxylation and subsequent ring cleavage, a process that is often the rate-limiting step in the ultimate biodegradation of such compounds.
Sorption and Desorption Dynamics in Soil and Sediment Systems
Specific sorption and desorption coefficients (K_d and K_oc) for this compound are not documented in publicly accessible databases. However, the amphiphilic nature of the molecule, with its hydrophobic dibutylnaphthalene portion and hydrophilic sulfonate group, suggests it will exhibit significant interaction with soil and sediment.
The sorption of anionic surfactants to environmental matrices is complex, influenced by factors such as the organic carbon content of the soil or sediment, clay mineralogy, and the chemistry of the aqueous phase (e.g., pH and ionic strength). The hydrophobic dibutylnaphthalene moiety would be expected to partition into the organic matter of soils and sediments. This partitioning is a primary driver of sorption for many organic compounds. The negatively charged sulfonate group may lead to repulsion from negatively charged clay surfaces, but it can also form bridges with polyvalent cations present in the soil solution, thereby enhancing sorption. It is anticipated that this compound would have a tendency to associate with the solid phase in aquatic and terrestrial environments.
Transport and Distribution Modeling in Aquatic Environments
Quantitative modeling of the transport and distribution of this compound in aquatic environments is hampered by the lack of specific physicochemical data, such as its octanol-water partition coefficient (K_ow) and Henry's Law constant. However, some general predictions can be made.
Due to its surfactant properties, the compound will tend to accumulate at interfaces, such as the air-water and sediment-water interfaces. Its transport in aquatic systems will be governed by advection and dispersion processes, as well as by its partitioning behavior. In the water column, it will exist in both a dissolved state and sorbed to suspended particulate matter. The extent of sorption to suspended solids will influence its transport, with the sorbed fraction being subject to sedimentation. Consequently, sediments are likely to act as a significant sink for this compound in aquatic environments. The potential for long-range transport would depend on its persistence in the water column and its tendency to volatilize, which is expected to be low given its ionic nature.
Metabolite Identification and Environmental Transformation Products
There is no available information in the scientific literature that identifies the specific metabolites or environmental transformation products of this compound. Based on the expected biodegradation pathway, initial transformation products would likely involve oxidized forms of the butyl side chains, such as carboxylic acids. For instance, the terminal methyl group of a butyl chain could be oxidized to a carboxylic acid, forming a more polar metabolite.
Further degradation would likely involve the shortening of these oxidized alkyl chains. Subsequent breakdown of the naphthalene ring would lead to a variety of smaller, more polar aromatic and aliphatic compounds. Complete mineralization would ultimately result in the formation of carbon dioxide, water, and sulfate (B86663). Without experimental studies, the exact identity and persistence of any intermediate metabolites remain speculative.
Future Research Directions and Emerging Applications
Development of Sustainable Synthetic Routes with Reduced Environmental Footprint
The conventional synthesis of sodium dibutylnaphthalene-1-sulfonate involves the alkylation of naphthalene (B1677914) with butanol, often catalyzed by strong acids like oleum (B3057394) (fuming sulfuric acid), followed by neutralization. ligninchina.com This process, while effective, can be complex and may present environmental challenges. lignincorp.com Future research is increasingly focused on developing greener and more sustainable synthetic methodologies.
Key areas of investigation include:
Alternative Catalysts: Research into solid acid catalysts, such as zeolites and functionalized resins, could offer a recyclable and less corrosive alternative to traditional liquid acids. These catalysts can simplify product purification and minimize waste generation.
Solvent-Free Reactions: The exploration of solvent-free or "neat" reaction conditions is a significant goal in green chemistry. Eliminating volatile organic solvents would drastically reduce the environmental footprint of the synthesis.
Bio-based Feedstocks: While naphthalene is traditionally derived from fossil fuels, future research could explore the potential of bio-based aromatic compounds as starting materials. This would represent a major step towards a more sustainable production process.
Alternative Alkylation and Sulfonation Methods: Investigating alternative chemical pathways, such as the Wurtz-Fittig reaction for alkylation, could lead to milder reaction conditions and improved atom economy. frontiersin.org
The development of these sustainable routes is crucial for the continued and expanded use of sodium 3,6-dibutylnaphthalene-1-sulfonate in an increasingly environmentally conscious market.
Exploration in Nanomaterial Synthesis and Stabilization
The role of surfactants in nanotechnology is well-established, and this compound presents intriguing possibilities in the synthesis and stabilization of nanomaterials. Surfactants are critical in controlling the size, shape, and dispersity of nanoparticles during their formation. ijcmas.com
Future research in this area could focus on:
Controlled Nanoparticle Growth: The amphiphilic nature of this compound allows it to adsorb onto the surface of growing nanoparticles, preventing aggregation and enabling precise control over their final dimensions. ijcmas.com Its effectiveness in stabilizing various types of nanoparticles, such as metal oxides and quantum dots, warrants further investigation.
Stabilization of Nanoemulsions: Nanoemulsions have widespread applications in drug delivery, food technology, and cosmetics. The emulsifying properties of this surfactant could be harnessed to create stable nanoemulsions with enhanced bioavailability and shelf-life. ijcmas.com
Functionalization of Nanomaterials: The naphthalene moiety of the surfactant molecule offers a platform for further chemical modification. This could allow for the attachment of specific functional groups to the surface of nanoparticles, tailoring them for targeted applications in catalysis, sensing, and biomedical imaging.
Dispersion of Carbon Nanotubes and Graphene: The dispersion of carbon-based nanomaterials in aqueous media is a significant challenge. The aromatic core of this compound could interact favorably with the surfaces of carbon nanotubes and graphene through π-π stacking, facilitating their stable dispersion for use in composites and electronics.
Design of Smart Materials Incorporating Surfactant Properties
Smart materials, which respond to external stimuli such as pH, temperature, or light, are at the forefront of materials science. bilkent.edu.tr The incorporation of surfactants like this compound can impart responsive behavior to these materials. researchgate.net
Emerging research directions include:
Stimuli-Responsive Emulsions: By modifying the chemical structure of the surfactant, it may be possible to create "switchable" surfactants that can have their properties altered by an external trigger. gatech.edu This could lead to the development of smart emulsions that can be broken or formed on demand, with applications in controlled release and separation processes.
Self-Healing Materials: The dynamic nature of surfactant self-assembly can be exploited in the design of self-healing polymers and coatings. The surfactant molecules could migrate to damaged areas, helping to restore the material's integrity.
Tunable Foams and Gels: The foaming and gelling properties of this compound could be made responsive to environmental cues. This could lead to the creation of smart foams for targeted drug delivery or responsive gels for tissue engineering applications.
The table below illustrates potential stimuli and the corresponding responsive behaviors that could be engineered into smart materials incorporating this surfactant.
| Stimulus | Potential Responsive Behavior of the Smart Material |
| pH Change | Alteration in emulsion stability, leading to controlled release. |
| Temperature Variation | Change in micelle structure, affecting viscosity and drug encapsulation. |
| Light Exposure | Photo-induced cleavage of the surfactant, causing demulsification. |
| Introduction of Specific Ions | Triggering of gel formation or collapse. |
Advanced Characterization of Self-Assembly in Complex Systems
The functionality of this compound is intrinsically linked to its ability to self-assemble into micelles and other ordered structures in solution. nih.gov A deeper understanding of this behavior in complex environments is crucial for optimizing its performance.
Future research will likely employ advanced characterization techniques to probe the self-assembly of this surfactant:
High-Resolution Imaging: Techniques such as cryogenic transmission electron microscopy (cryo-TEM) and atomic force microscopy (AFM) can provide direct visualization of the size, shape, and morphology of the self-assembled structures.
Scattering Techniques: Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful methods for determining the structure and interactions of micelles in solution.
Spectroscopic Methods: Advanced nuclear magnetic resonance (NMR) and fluorescence spectroscopy techniques can provide detailed information about the dynamics of surfactant exchange and the microenvironment within the micelles. nih.govresearchgate.net
A key parameter in understanding surfactant self-assembly is the critical micelle concentration (CMC), the concentration at which micelles begin to form. nih.gov
| Property | Description | Significance |
| Critical Micelle Concentration (CMC) | The concentration of surfactants above which micelles form. | Determines the minimum concentration needed for many applications. |
| Aggregation Number | The average number of surfactant molecules in a micelle. | Influences the size and solubilization capacity of the micelles. nih.gov |
| Micropolarity and Microviscosity | The polarity and viscosity of the micellar core. | Affects the solubilization of different types of molecules. nih.gov |
Biotechnological Applications and Bioremediation Enhancement
The interaction of surfactants with biological systems and pollutants opens up a range of biotechnological applications, particularly in the area of environmental remediation. tandfonline.com
Enhanced Bioremediation: Many organic pollutants, such as polycyclic aromatic hydrocarbons (PAHs), have low water solubility, which limits their availability to microorganisms for degradation. tandfonline.com this compound can increase the aqueous concentration of these hydrophobic compounds, potentially enhancing their biodegradation. tandfonline.com However, it is important to note that in some cases, surfactants can also inhibit biodegradation, particularly at concentrations above the CMC. tandfonline.com
Microbial Interactions: Research is needed to understand the direct effects of this compound on the microorganisms responsible for bioremediation. tandfonline.com This includes studying its impact on cell membrane integrity and metabolic activity.
Soil Washing and Contaminant Mobilization: The surfactant's ability to reduce interfacial tension can be utilized in soil washing technologies to mobilize and extract contaminants from soil and sediment. nih.gov
Drug Delivery Systems: The micellar structures formed by this surfactant could serve as nanocarriers for the delivery of hydrophobic drugs, improving their solubility and bioavailability.
The biodegradability of the surfactant itself is a critical factor for its environmental applications. lignincorp.com While sodium dibutyl naphthalene sulfonate is considered biodegradable, the naphthalene core may degrade more slowly than the alkyl chains. lignincorp.com
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the LogP (partition coefficient) of sodium 3,6-dibutylnaphthalene-1-sulfonate, and how do solvent systems influence these measurements?
- Methodological Answer : LogP can be determined via the shake-flask method by partitioning the compound between octanol and water, followed by HPLC or UV-Vis quantification. Alternatively, reverse-phase HPLC using calibrated retention times with reference standards provides indirect estimates. Solvent pH and ionic strength must be controlled to mimic physiological conditions, as variations can alter solubility and partitioning behavior .
Q. How does the solubility of this compound in aqueous systems affect its utility as a surfactant in emulsion studies?
- Methodological Answer : Solubility in water (enhanced by the sulfonate group) allows it to act as an anionic surfactant, reducing interfacial tension in oil-water emulsions. Researchers should assess critical micelle concentration (CMC) via surface tension measurements (e.g., pendant drop tensiometry) and correlate results with emulsion stability under varying pH and temperature conditions .
Q. What spectroscopic techniques are suitable for structural characterization of this compound, and how are spectral artifacts minimized?
- Methodological Answer : NMR (¹H, ¹³C) confirms substitution patterns on the naphthalene ring, while FT-IR identifies sulfonate stretching vibrations (~1180–1120 cm⁻¹). Purity is validated via mass spectrometry (ESI-MS) with isotopic pattern matching. Artifacts from residual solvents are mitigated by lyophilization or vacuum drying prior to analysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported LogP values for this compound obtained from different analytical methods?
- Methodological Answer : Cross-validate results using orthogonal techniques: compare shake-flask (direct partitioning) with chromatographic methods (e.g., HPLC-derived LogP via retention index calibration). Statistical analysis (e.g., Bland-Altman plots) identifies systematic biases. Molecular dynamics (MD) simulations can model solvent interactions to explain deviations .
Q. What strategies optimize the synthesis of this compound to minimize byproducts like regioisomers or incomplete sulfonation?
- Methodological Answer : Sulfonation of naphthalene derivatives at the 1-position is favored under kinetic control (low-temperature H₂SO₄ catalysis). Purification via column chromatography (silica gel, ethyl acetate/methanol gradient) separates regioisomers. Reaction progress is monitored by TLC, and sulfonate group incorporation is confirmed via elemental analysis .
Q. How can the cytotoxic effects of this compound be evaluated in mammalian cell cultures, and what controls are essential?
- Methodological Answer : Conduct MTT assays using HepG2 or HEK293 cells, with dose-response curves (0.1–100 µM). Include controls for solvent toxicity (e.g., DMSO) and use propidium iodide staining to differentiate necrotic vs. apoptotic pathways. Confocal microscopy with fluorescent membrane probes (e.g., DiO) assesses surfactant-induced bilayer disruption .
Q. What experimental designs are effective for studying the environmental persistence of this compound in aquatic systems?
- Methodological Answer : Use OECD 301F (manometric respirometry) to measure biodegradation in activated sludge. LC-MS/MS quantifies parent compound degradation products. Sediment-water partitioning coefficients (Kd) are determined via batch equilibrium experiments, with GC-MS identifying volatile metabolites .
Data Analysis & Interpretation
Q. How should researchers interpret conflicting data on the surfactant efficiency of this compound in high-salinity vs. low-salinity environments?
- Methodological Answer : Salinity impacts micelle formation via the Hofmeister series. Compare CMC values using conductivity measurements in NaCl solutions (0.1–1 M). Statistical models (ANOVA with post-hoc Tukey tests) identify significant differences, while SAXS/SANS reveals micellar structural changes .
Q. What computational approaches predict the interaction of this compound with proteins or nucleic acids in biochemical assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
